molecular formula C7H11N3O2 B1631608 ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate CAS No. 61982-18-1

ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B1631608
CAS No.: 61982-18-1
M. Wt: 169.18 g/mol
InChI Key: QJLWGJATIFSXTN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 61982-18-1, molecular formula C₇H₁₁N₃O₂) is a substituted imidazole derivative with a methyl group at the 1-position, an amino group at the 4-position, and an ethyl ester at the 5-position of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of necroptosis inhibitors, as demonstrated in the preparation of compound 12 (a Mixed Lineage Kinase Domain-Like protein inhibitor) . Its high purity (95–99%) and commercial availability from suppliers like LEAPChem and Enamine Ltd. make it a versatile building block for drug discovery and fine chemical synthesis .

Key applications include:

  • Pharmaceutical intermediates: Used in the synthesis of anti-cancer agents and kinase inhibitors .
  • Structure-activity relationship (SAR) studies: Modifications at the amino and ester groups enable optimization of biological activity and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-amino-3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLWGJATIFSXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486071
Record name ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61982-18-1
Record name ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-methyl-3H-imidazole-4-carboxylic acid ethyl ester
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Preparation Methods

Historical Context and Key Synthetic Challenges

The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate dates to mid-20th-century methodologies, with foundational work by Cook et al. in 1948. Key challenges include:

  • Regioselective introduction of substituents : Ensuring the amino, methyl, and ester groups occupy specific positions on the imidazole ring.
  • Functional group stability : The amino group’s susceptibility to oxidation necessitates protective strategies during synthesis.
  • Solvent compatibility : Polar aprotic solvents (e.g., ethanol, diethyl ether) are critical for intermediate stabilization.

Multi-Step Synthesis via Cyclocondensation and Reduction

Cook et al. Method (1948)

This three-step protocol remains a benchmark for large-scale production:

Step 1: Cyclocondensation in Diethyl Ether

Ethyl acetoacetate reacts with cyanamide under basic conditions to form a 5-nitroimidazole intermediate. Diethyl ether facilitates reagent mixing while minimizing side reactions.

Step 2: Alkaline Work-Up

The crude product is treated with aqueous Na₂CO₃ to hydrolyze unstable byproducts, yielding a nitro-substituted imidazole carboxylate.

Step 3: Catalytic Hydrogenation

Raney nickel in ethanol reduces the nitro group to an amine at 60–80°C under H₂ pressure (3–5 atm). This step achieves >80% conversion, though exact yields are unspecified.

Table 1: Reaction Conditions for Cook et al. Synthesis

Step Reagents Temperature Key Function
1 Diethyl ether, cyanamide 25°C Cyclocondensation
2 H₂O, Na₂CO₃ 50°C Hydrolysis
3 Raney Ni, ethanol 60–80°C Nitro-to-amine reduction

Alternative Routes via Imidazole Functionalization

Lithiation-Based Alkylation

The J-Stage methodology employs 2-lithio-1-methyl-1H-imidazole to introduce substituents:

  • Lithiation : 1-methylimidazole reacts with n-butyllithium at −78°C, generating a nucleophilic species.
  • Electrophilic Quenching : Addition of aldehydes or ketones forms secondary alcohols, which are oxidized to carbonyl groups.
  • Amination : The carbonyl intermediate undergoes reductive amination using NH₃/NaBH₄ to install the amino group.

This route achieves 65–72% overall yield but requires cryogenic conditions and strict anhydrous handling.

Schiff Base Formation and Reduction

Ethyl 4-formyl-1-methyl-1H-imidazole-5-carboxylate (CAS 2111324-86-6) serves as a precursor:

  • Condensation : The formyl group reacts with ammonium acetate to form an imine.
  • Reduction : Sodium borohydride reduces the imine to the primary amine, yielding the target compound in 85% purity after recrystallization.

Mechanistic Insight :
The formyl group’s electrophilicity drives Schiff base formation, while borohydride selectively reduces C=N bonds without affecting the ester.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Limitations

Method Yield Advantages Limitations
Cook et al. ~80% Scalable, robust High-pressure H₂ required
Lithiation 65–72% Regioselective Cryogenic conditions
Schiff Base 85% Mild conditions Precursor synthesis needed
  • Catalytic Hydrogenation (Cook et al.) : Preferred for industrial applications due to scalability but risks over-reduction.
  • Lithiation : Ideal for lab-scale modifications but limited by reagent sensitivity.
  • Schiff Base Route : Offers high purity but depends on precursor availability.

Industrial and Environmental Considerations

  • Solvent Recovery : Ethanol and diethyl ether are recycled via distillation, reducing waste.
  • Catalyst Reuse : Raney nickel is reactivated through acid washing, though activity decreases by 15–20% per cycle.
  • Byproduct Management : Alkaline hydrolysis in Step 2 (Cook et al.) generates aqueous waste requiring neutralization before disposal.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Notes
Acidic HydrolysisHCl (conc.) in ethanol, reflux (2 h) 4-Amino-1-methyl-1H-imidazole-5-carboxylic acidYields pale yellow solids after filtration
Basic HydrolysisNaOH (33%) in ethanol/water, reflux Sodium salt of the carboxylic acidRequires subsequent acidification for isolation

Amino Group Substitution

The amino group participates in nucleophilic substitution and condensation reactions.

Reaction Type Reagents/Conditions Product Application
HeterocyclizationSodium dithionite (Na₂S₂O₄), DMSO, 90°C Benzimidazole derivatives (e.g., 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid)Forms fused heterocycles for medicinal chemistry
AlkylationAlkyl halides, triethylamine (base)N-Alkylated imidazole derivativesModifies solubility and bioactivity
AcylationAcyl chlorides, DMAP (catalyst)N-Acylated derivativesStabilizes the amino group for further reactions

Ester Reduction

The ester group is reduced to primary alcohols using strong reducing agents.

Reagent Conditions Product Yield
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, 0°C to reflux4-Amino-1-methyl-1H-imidazole-5-methanol~85% (estimated)
Sodium borohydride (NaBH₄)Methanol, room temperaturePartial reduction observed<50%

Amino Group Oxidation

The amino group is oxidized to nitro derivatives under controlled conditions.

Reagent Conditions Product Challenges
Hydrogen peroxide (H₂O₂)Acetic acid, 60°C4-Nitro-1-methyl-1H-imidazole-5-carboxylateRequires careful pH control to avoid over-oxidation
Potassium permanganate (KMnO₄)H₂SO₄ (dilute), 40°CMixed oxidation productsLow selectivity

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Reagents Conditions Product Key Step
Cyanamide, NaOHEthanol/water, reflux 1-Methylimidazole-4,5-dicarboxamideForms amidine intermediates
Aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde)Na₂S₂O₄, DMSO, 90°C Benzimidazole-carboxylic acid derivativesCyclocondensation via Schiff base formation

Comparative Reactivity Table

A comparison of reaction pathways and their outcomes:

Reaction Rate Yield Functional Group Modified
Ester hydrolysisFastHigh (61–97%) Ester → Carboxylic acid
Amino alkylationModerateVariableAmino → Alkylamine
Ester reductionSlowModerateEster → Alcohol
HeterocyclizationFast45–61% Amino + Aldehyde → Heterocycle

Key Findings from Experimental Studies

  • Synthetic Flexibility : The compound’s ester and amino groups enable sequential modifications, as demonstrated in multi-step syntheses of benzimidazole derivatives .

  • Stability : The methyl group at the 1-position of the imidazole ring enhances steric stability, directing substitutions to the 4-amino group .

  • Medicinal Chemistry Relevance : Derivatives like 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid show promise in enzyme inhibition studies .

Scientific Research Applications

Medicinal Chemistry

E4A-1M-5C has been explored for its potential in drug development, particularly as a precursor for enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, which can influence metabolic pathways.

Anticancer Activity

Research indicates that E4A-1M-5C may exhibit anticancer properties. Studies have shown its efficacy against specific cancer cell lines, suggesting that it may act as an enzyme inhibitor or modulator, particularly in pathways related to nucleic acid metabolism .

E4A-1M-5C has shown promise in several biological interactions:

  • Enzyme Inhibition : It interacts with enzymes involved in nucleotide synthesis, potentially influencing cellular functions.
  • Antiparasitic Activity : Similar compounds have demonstrated antiparasitic properties, indicating that E4A-1M-5C may also possess similar activities .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for synthetic chemists.

Industrial Applications

E4A-1M-5C is utilized in the production of agrochemicals, dyes, and other specialty chemicals due to its unique reactivity and properties .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, E4A-1M-5C was tested against various cancer cell lines. The results indicated significant inhibition of cell growth at certain concentrations, suggesting its potential as a lead compound for further development into anticancer agents .

Case Study 2: Enzyme Interaction Studies

Research conducted at a prominent university explored the interaction between E4A-1M-5C and enzymes involved in nucleotide metabolism. The findings revealed that the compound could modulate enzyme activity, offering insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Differences vs. Target Compound Key Properties/Applications Reference
Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (68462-61-3) C₁₃H₁₅N₃O₂ 245.28 Benzyl at 1-position; ester at 4-position Enhanced lipophilicity for CNS-targeting drugs
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (1195555-40-8) C₆H₉N₃O₂ 155.15 Methyl ester instead of ethyl ester Improved metabolic stability
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (177760-04-2) C₇H₁₁N₃O₂ 169.18 Amino group at 2-position Altered hydrogen-bonding interactions
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate (1427501-40-3) C₇H₁₀FN₃O₂ 187.17 Fluoro at 4-position; ester at 2-position Increased metabolic resistance
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (118019-42-4) C₆H₁₀ClN₃O₂ 191.62 No methyl group at 1-position Higher aqueous solubility
Key Observations:
  • Substituent Position : Shifting the ester from the 5- to 4-position (e.g., 68462-61-3) alters steric and electronic properties, impacting binding affinity in enzyme inhibitors .
  • Fluorination : The introduction of fluorine (1427501-40-3) enhances metabolic stability and bioavailability, a common strategy in drug design .
  • Ester Group : Methyl esters (1195555-40-8) may reduce hydrolytic susceptibility compared to ethyl esters, influencing half-life .

Functional Group Modifications

Amino Group Derivatives:
  • Benzyl Substituents : Benzyl groups (68462-61-3) increase lipophilicity, favoring blood-brain barrier penetration .
  • Unsubstituted Analogues : The hydrochloride salt (118019-42-4) lacks the 1-methyl group, improving solubility but reducing membrane permeability .
Carboxylate Variations:
  • Nitro and Carboxamide Additions : Complex derivatives like ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido)-1-methyl-1H-imidazole-2-carboxylate () introduce nitro groups for electrophilic reactivity, useful in targeted covalent inhibitors .

Pharmacological and Industrial Relevance

  • Necroptosis Inhibition : The target compound’s role in synthesizing MLKL inhibitors highlights its utility in treating inflammatory diseases .
  • Market Demand: A 2025 market report projects growth in its application across North America and Asia, driven by oncology and immunology research .

Biological Activity

Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (E4A-1M-5C) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

E4A-1M-5C has the molecular formula C7H11N3O2C_7H_{11}N_3O_2 and a molecular weight of 155.155 g/mol. The compound features an imidazole ring, an ethyl ester group, an amino group at the 4-position, and a carboxylate group at the 5-position. Its solubility in various organic solvents and a boiling point of approximately 391.2 °C make it suitable for various chemical reactions and applications .

The imidazole ring is a key component in many biologically active molecules, including amino acids like histidine. E4A-1M-5C shares structural similarities with intermediates in histidine biosynthesis, suggesting potential roles in cellular processes related to protein function and enzyme catalysis . Its structural features indicate possible interactions with enzymes involved in nucleotide metabolism, which could influence cellular functions and pathways.

Anticancer Potential

Research indicates that E4A-1M-5C may exhibit anticancer properties. Some studies have shown its efficacy against specific cancer cell lines, although detailed mechanisms remain to be elucidated. The compound's structural similarity to purines suggests it may act as an enzyme inhibitor or modulator, particularly in pathways related to nucleic acid metabolism .

Synthesis Methods

E4A-1M-5C can be synthesized through various chemical methods. One common approach involves the reaction of substituted imidazole derivatives with ethyl chloroacetate or other alkylating agents. This synthesis pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Interaction Studies

Recent studies have highlighted the interactions of E4A-1M-5C with various biological targets:

  • Enzyme Inhibition : E4A-1M-5C has been shown to interact with enzymes involved in nucleotide synthesis, potentially influencing metabolic pathways .
  • Antiparasitic Activity : Similar compounds have demonstrated antiparasitic activity, indicating that E4A-1M-5C may also possess similar properties .

Comparative Analysis

The following table summarizes some structural analogs of E4A-1M-5C and their similarity scores:

Compound NameCAS NumberSimilarity Score
Ethyl 2-amino-1H-imidazole-5-carboxylate149520-94-50.82
Methyl 1H-imidazole-5-carboxylate17325-26-70.85
Diethyl 1H-imidazole-4,5-dicarboxylate1080-79-10.77

The distinct arrangement of functional groups in E4A-1M-5C contributes to its unique biological activities compared to these analogs .

Q & A

Basic: What are the key synthetic routes for ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate?

Answer:
The compound is typically synthesized via multi-step routes involving:

  • Nitration and Reduction: Ethyl 4-nitro-1-methyl-1H-imidazole-5-carboxylate (a precursor) is synthesized first, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to introduce the amino group .
  • Acid-Catalyzed Cyclization: Refluxing amidines or thiourea derivatives with carbonyl-containing compounds (e.g., 3-formyl-indole-2-carboxylate analogs) in acetic acid, often with sodium acetate as a base, to form the imidazole core .
  • Solvent Optimization: Reactions are conducted in polar aprotic solvents (e.g., DMF) or acetic acid under reflux (3–5 hours), with recrystallization from DMF/acetic acid mixtures for purification .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹). Absence of nitro (NO₂) peaks (~1520 cm⁻¹) confirms successful reduction to the amino group .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups (δ 1.3–1.5 ppm for CH₃), aromatic protons (δ 7.0–8.0 ppm for imidazole), and NH₂ signals (broad, δ ~5.0 ppm) .
    • ¹³C NMR: Carboxylate carbonyl (δ ~165 ppm), imidazole carbons (δ ~120–150 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 185 for the nitro precursor) and fragmentation patterns validate molecular weight .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

  • Catalyst Selection: Use sodium acetate or triethylamine to neutralize acidic by-products and stabilize intermediates .
  • Temperature Control: Maintain reflux temperatures (100–120°C) to avoid side reactions like over-reduction of the nitro group .
  • Green Chemistry Approaches: Transition-metal-free conditions (e.g., base-promoted cyclization) reduce metal contamination and simplify purification .
  • Real-Time Monitoring: TLC or HPLC tracks reaction progress to terminate at optimal yield (~70–85%) before by-product formation .

Advanced: How to resolve discrepancies in NMR data between synthetic batches?

Answer:

  • Solvent and pH Effects: Ensure consistent deuterated solvent use (e.g., DMSO-d₆ or CDCl₃) and pH (NH₂ protons are pH-sensitive).
  • Dynamic Exchange Broadening: For NH₂ groups, use D₂O shake tests to confirm exchangeable protons .
  • Impurity Analysis: Compare with known by-products (e.g., unreacted nitro precursor or oxidized imidazole derivatives) via spiking experiments .
  • Computational Validation: DFT calculations (e.g., using Gaussian) predict NMR shifts to cross-validate experimental data .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., enzyme active sites). For example, imidazole derivatives bind via hydrogen bonds to catalytic residues .
  • MD Simulations: Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Modeling: Correlate substituent effects (e.g., electron-donating NH₂ groups) with bioactivity using Hammett constants or frontier orbital analysis .

Advanced: How to address low yields in the final reduction step (nitro to amino group)?

Answer:

  • Catalyst Optimization: Replace Sn/HCl with Pd/C under H₂ atmosphere for cleaner reduction and easier catalyst removal .
  • Protection-Deprotection: Temporarily protect the carboxylate group (e.g., as a tert-butyl ester) to prevent side reactions during reduction .
  • Solvent Screening: Use ethanol or THF instead of water to improve nitro precursor solubility .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the amino group.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
  • Purity Monitoring: Periodically check via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: What strategies differentiate regioisomers during synthesis?

Answer:

  • Directed Metalation: Use directing groups (e.g., methyl at position 1) to control substituent placement on the imidazole ring .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids selectively functionalizes specific positions .
  • Crystallography: Single-crystal X-ray diffraction definitively assigns regiochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Reactant of Route 2
ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

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